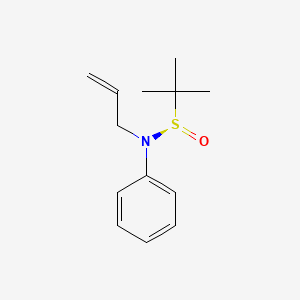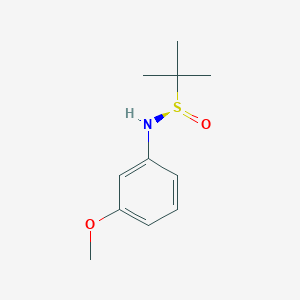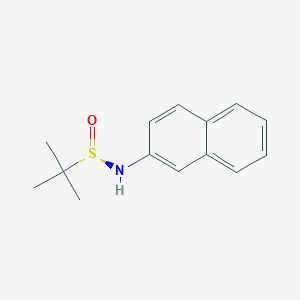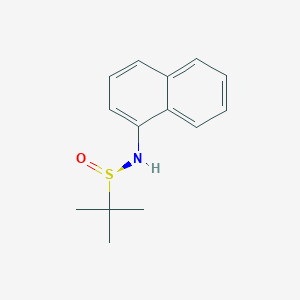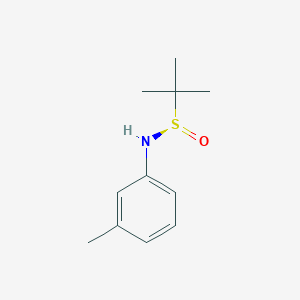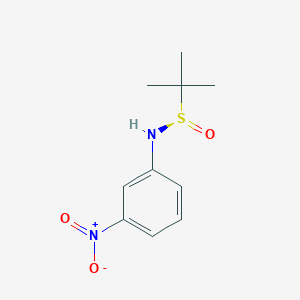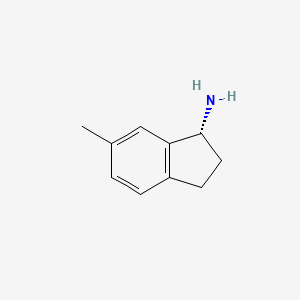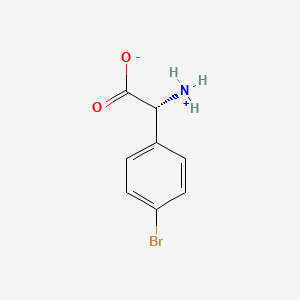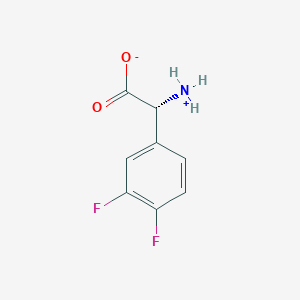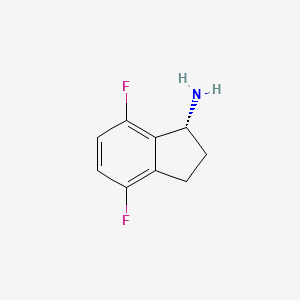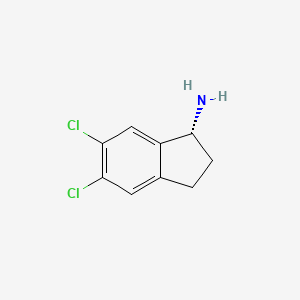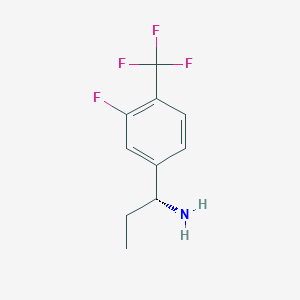
(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
Overview
Description
®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorinated aromatic ring and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the fluorinated aromatic ring, which can be achieved through electrophilic aromatic substitution reactions.
Chiral Amine Introduction:
Reaction Conditions: Common reaction conditions include the use of solvents such as dichloromethane or toluene, and reagents like lithium aluminum hydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Imines and Nitriles: From oxidation of the amine group.
Cyclohexane Derivatives: From reduction of the aromatic ring.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It serves as a building block in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFPLJRYJOIMC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705171 | |
| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241677-13-3 | |
| Record name | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2,3,10,11a-Tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11(5H)-one](/img/structure/B8048231.png)
